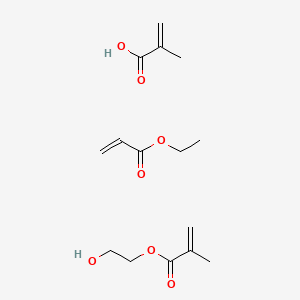
Ethyl prop-2-enoate;2-hydroxyethyl 2-methylprop-2-enoate;2-methylprop-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl prop-2-enoate, 2-hydroxyethyl 2-methylprop-2-enoate, and 2-methylprop-2-enoic acid are compounds with significant applications in various fields of chemistry and industry. These compounds are known for their unique chemical properties and reactivity, making them valuable in synthetic chemistry and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl prop-2-enoate can be synthesized through the esterification of prop-2-enoic acid with ethanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion.
2-Hydroxyethyl 2-methylprop-2-enoate is prepared by the esterification of 2-methylprop-2-enoic acid with 2-hydroxyethanol. This reaction also requires an acid catalyst and is conducted under reflux conditions.
2-Methylprop-2-enoic acid is synthesized through the oxidation of isobutylene using a suitable oxidizing agent such as potassium permanganate or ozone. The reaction is carried out under controlled temperature and pressure conditions to achieve high yield and purity.
Industrial Production Methods
In industrial settings, these compounds are produced using continuous flow reactors to ensure consistent quality and high throughput. The reactions are optimized for maximum yield and minimal by-products, often employing catalysts and advanced separation techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: Ethyl prop-2-enoate can undergo oxidation to form ethyl 2-hydroxypropanoate.
Reduction: 2-Methylprop-2-enoic acid can be reduced to 2-methylpropanoic acid using reducing agents like lithium aluminum hydride.
Substitution: 2-Hydroxyethyl 2-methylprop-2-enoate can undergo nucleophilic substitution reactions with various nucleophiles to form substituted esters.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, ozone.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
Major Products
Ethyl 2-hydroxypropanoate: from the oxidation of ethyl prop-2-enoate.
2-Methylpropanoic acid: from the reduction of 2-methylprop-2-enoic acid.
Substituted esters: from the nucleophilic substitution of 2-hydroxyethyl 2-methylprop-2-enoate.
Wissenschaftliche Forschungsanwendungen
These compounds have diverse applications in scientific research:
Chemistry: Used as intermediates in the synthesis of polymers, resins, and other organic compounds.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for their potential use in drug delivery systems and as building blocks for pharmaceuticals.
Industry: Utilized in the production of adhesives, coatings, and plasticizers.
Wirkmechanismus
The mechanism of action of these compounds involves their interaction with various molecular targets and pathways. For example, 2-hydroxyethyl 2-methylprop-2-enoate can act as a monomer in polymerization reactions, forming cross-linked polymers through radical or ionic mechanisms. The molecular targets include reactive sites on other monomers or initiators, leading to the formation of long polymer chains.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl acrylate
- Methyl methacrylate
- 2-Hydroxyethyl methacrylate
Comparison
Ethyl prop-2-enoate, 2-hydroxyethyl 2-methylprop-2-enoate, and 2-methylprop-2-enoic acid are unique due to their specific functional groups and reactivity. Compared to ethyl acrylate and methyl methacrylate, these compounds offer different reactivity profiles and are used in distinct applications. For instance, 2-hydroxyethyl 2-methylprop-2-enoate provides hydroxyl functionality, making it suitable for producing hydrophilic polymers, whereas ethyl acrylate is more commonly used in hydrophobic polymer synthesis.
Eigenschaften
Molekularformel |
C15H24O7 |
|---|---|
Molekulargewicht |
316.35 g/mol |
IUPAC-Name |
ethyl prop-2-enoate;2-hydroxyethyl 2-methylprop-2-enoate;2-methylprop-2-enoic acid |
InChI |
InChI=1S/C6H10O3.C5H8O2.C4H6O2/c1-5(2)6(8)9-4-3-7;1-3-5(6)7-4-2;1-3(2)4(5)6/h7H,1,3-4H2,2H3;3H,1,4H2,2H3;1H2,2H3,(H,5,6) |
InChI-Schlüssel |
KCUBDWDSHMYQLL-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C=C.CC(=C)C(=O)O.CC(=C)C(=O)OCCO |
Verwandte CAS-Nummern |
72275-83-3 35705-30-7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


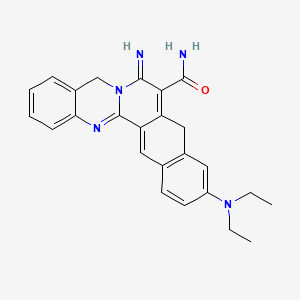
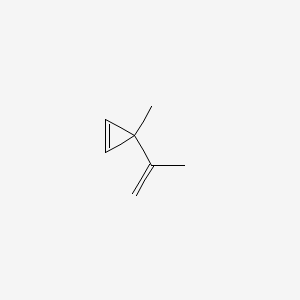
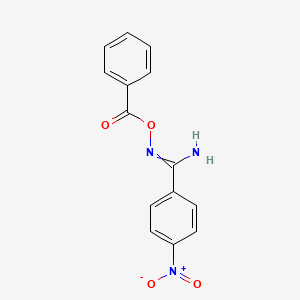
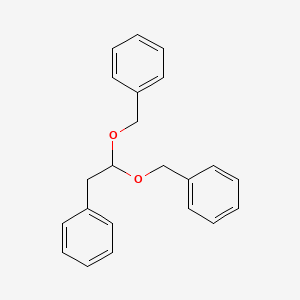
![Dimethyl[(pent-2-en-3-yl)oxy]phenylsilane](/img/structure/B14477746.png)
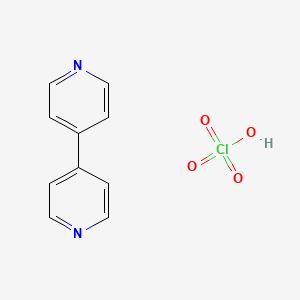
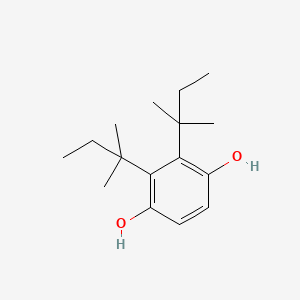
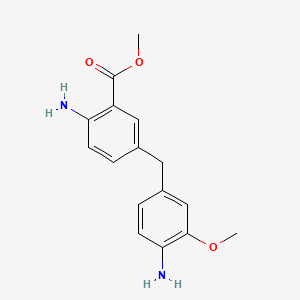
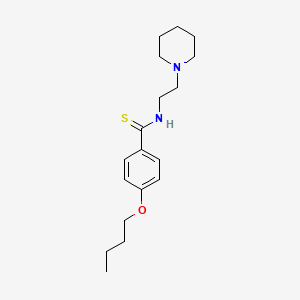
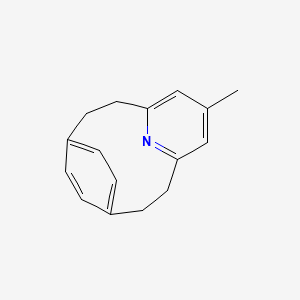

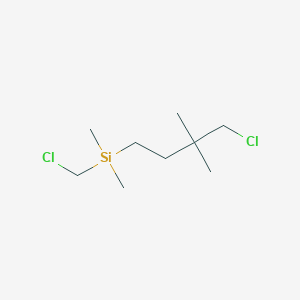
![dihydrogen phosphate;2-[N-ethyl-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)diazenyl]anilino]ethyl-trimethylazanium](/img/structure/B14477782.png)

